methyl 2-amino-3-bromo-6-methylbenzoate
Description
Methyl 2-amino-3-bromo-6-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a bromine atom, and a methyl ester group on the benzene ring
Properties
CAS No. |
1555182-83-6 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-6-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ZAHGPFBMYZRNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-bromo-6-methylbenzoate typically involves the bromination of methyl 2-amino-6-methylbenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-bromo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-bromo-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-bromo-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-bromo-2-methylbenzoate
- Methyl 2-amino-4-bromo-6-methylbenzoate
- Methyl 2-amino-3-chloro-6-methylbenzoate
Uniqueness
Methyl 2-amino-3-bromo-6-methylbenzoate is unique due to the specific positioning of the amino, bromine, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom, in particular, enhances its potential for halogen bonding and substitution reactions, making it a valuable compound in various research applications.
Biological Activity
Methyl 2-amino-3-bromo-6-methylbenzoate is a compound of significant interest due to its potential biological activities and applications in pharmaceutical synthesis. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural features:
- Chemical Formula : C10H10BrN O2
- Molecular Weight : Approximately 244.09 g/mol
- Functional Groups : Contains an amino group (-NH2), a bromine atom (Br), and a methyl ester (-COOCH3) which influence its reactivity and biological interactions.
The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its utility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can engage in nucleophilic substitution reactions. This interaction may modulate enzyme activity or receptor binding, potentially leading to antimicrobial effects and other biological responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The structure allows for interactions that may inhibit bacterial growth or affect cellular pathways. Studies have shown that derivatives of this compound can serve as effective agents against various pathogens, suggesting potential applications in treating infections.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Nitration : Starting with methyl benzoate, a nitro group is introduced.
- Bromination : The nitro compound is then brominated.
- Amination : The nitro group is subsequently reduced to an amino group.
These steps can be optimized for yield and purity using various industrial techniques, including continuous flow reactors.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that modifications in the structure of this compound can significantly alter its binding affinity to specific enzymes. For example, structural analogs have been tested for their effectiveness in inhibiting enzymes involved in metabolic pathways, leading to insights into their potential therapeutic uses.
- Antimicrobial Activity : In vitro studies have shown that certain derivatives exhibit noteworthy antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests a pathway for developing new antimicrobial agents based on this compound's structure.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Antimicrobial, enzyme modulation | Amino group, bromine atom |
| Methyl 2-bromo-5-nitrobenzoate | Moderate antimicrobial | Nitro group, bromine atom |
| Methyl 2-amino-5-nitrobenzoate | High enzyme inhibition | Amino group, nitro group |
This table illustrates how structural variations among related compounds can lead to differing biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
